molecular formula C22H20N2O4 B5365643 [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone

[4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone

Cat. No.: B5365643
M. Wt: 376.4 g/mol
InChI Key: UKRXUHYWRNSDNR-UHFFFAOYSA-N
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Description

[4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone: is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a furan ring, a piperazine moiety, and a phenoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of furan-2-carboxylic acid with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with 3-phenoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the context.

Comparison with Similar Compounds

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone: This compound has a methoxy group instead of a phenoxy group, which can alter its chemical and biological properties.

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-chlorophenyl)methanone: The presence of a chlorine atom can significantly impact the compound’s reactivity and interactions.

    [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone: The nitro group can introduce different electronic effects, influencing the compound’s behavior in chemical reactions.

Uniqueness: The unique combination of the furan ring, piperazine moiety, and phenoxyphenyl group in [4-(Furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, offering advantages over similar compounds in terms of reactivity, binding affinity, and specificity.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(17-6-4-9-19(16-17)28-18-7-2-1-3-8-18)23-11-13-24(14-12-23)22(26)20-10-5-15-27-20/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRXUHYWRNSDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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